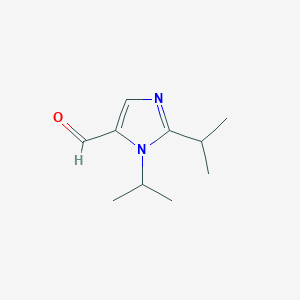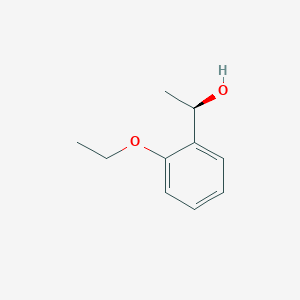![molecular formula C11H13Cl2NO B13191253 [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a hydroxymethyl group. It is primarily used in research and development within various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium borohydride or lithium aluminum hydride is often used as a reducing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl functional groups.
Uniqueness
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and development.
属性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC 名称 |
[3-(2,4-dichlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)5-8)11(7-15)3-4-14-6-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI 键 |
ZAVKWIOSBDPPLX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CO)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)










![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
